molecular formula C14H11N3O B1429443 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one CAS No. 1428139-26-7

2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one

Cat. No.: B1429443
CAS No.: 1428139-26-7
M. Wt: 237.26 g/mol
InChI Key: BSGSJBZAJTVWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the quinazolinone family, which is known for its antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme enoyl acyl carrier protein reductase (InhA), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis . The compound exhibits strong binding affinity towards InhA, leading to the inhibition of the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the active site of the enzyme.

Additionally, this compound has been shown to interact with DNA, specifically through groove binding. This interaction can alter the structural conformation of DNA, potentially affecting various DNA-dependent processes such as replication and transcription .

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian Vero cells, the compound exhibits cytotoxic activity, leading to cell death at higher concentrations . This cytotoxic effect is mediated through the induction of apoptosis, a programmed cell death pathway.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and DNA. The inhibition of enoyl acyl carrier protein reductase (InhA) by the compound is a result of its strong binding affinity to the enzyme’s active site, leading to the disruption of fatty acid synthesis in Mycobacterium tuberculosis .

Furthermore, the interaction of this compound with DNA involves groove binding, which can induce conformational changes in the DNA structure. These changes can affect the binding of transcription factors and other regulatory proteins, ultimately influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of Mycobacterium tuberculosis growth through the inhibition of enoyl acyl carrier protein reductase (InhA) . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are characterized by damage to the liver and kidneys, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s primary metabolic pathway involves its interaction with enoyl acyl carrier protein reductase (InhA), leading to the inhibition of fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, ultimately leading to cell death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the cytoplasmic compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with aldehydes or ketones. One efficient method employs a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach is advantageous due to its high yield, short reaction time, and the ability to recover and reuse the catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize similar catalytic processes but on a larger scale. The use of magnetic nanoparticles, such as Fe3O4@EDTA/CuI, allows for easy separation of the catalyst from the reaction mixture, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting agents: Various alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities .

Scientific Research Applications

2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2,3-dihydro-1H-benzimidazolo[2,1-b]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-12-7-3-4-9-8-17-11-6-2-1-5-10(11)15-14(17)16-13(9)12/h1-2,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSJBZAJTVWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN3C4=CC=CC=C4N=C3N=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Reactant of Route 2
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Reactant of Route 4
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Reactant of Route 5
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Reactant of Route 6
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.